molecular formula C14H13F3N4O3 B6662558 2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid

2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid

Cat. No.: B6662558
M. Wt: 342.27 g/mol
InChI Key: VMIBAHLLZKGCJW-UHFFFAOYSA-N
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Description

2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Butanoic Acid: The final step involves coupling the triazole intermediate with butanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenyltriazole derivatives: These compounds share the trifluoromethyl and triazole moieties but differ in the attached functional groups.

    Trifluoromethylphenylboronic acids: These compounds have a boronic acid group instead of the triazole ring.

Uniqueness

2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid is unique due to the combination of the trifluoromethyl group, triazole ring, and butanoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-2-10(13(23)24)18-12(22)11-7-21(20-19-11)9-5-3-4-8(6-9)14(15,16)17/h3-7,10H,2H2,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBAHLLZKGCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CN(N=N1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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